5-Bromo-2-methylbenzothiazole
Overview
Description
5-Bromo-2-methylbenzothiazole is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of a bromine atom at the 5-position and a methyl group at the 2-position on the benzothiazole ring is characteristic of this compound. Benzothiazoles are known for their diverse range of biological activities and applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of 5-Bromo-2-methylbenzothiazole and related compounds can be achieved through several methods. One approach involves the reaction of molecular bromine with arylthioureas to produce 2-aminobenzothiazoles, a reaction known as the Hugerschoff reaction. A stable, crystalline organic ammonium tribromide, benzyltrimethylammonium tribromide, has been utilized as an alternative electrophilic bromine source to control the stoichiometry and minimize aromatic bromination caused by excess reagent . Another method for the regiospecific synthesis of 2-arylbenzothiazoles, which can be substituted at various positions, uses a bromine atom ortho to the anilido nitrogen to direct cyclization .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be characterized using various spectroscopic and computational methods. For instance, the molecular structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole, a related compound, has been determined using X-ray single-crystal analysis and compared with computational methods such as Hartree–Fock (HF) and density functional theory (DFT) . Similarly, the molecular structure of Methyl 2-amino 5-bromobenzoate has been investigated using DFT, providing insights into the molecular dynamics and electronic properties of the molecule .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including photochromic ring-closing reactions followed by spontaneous elimination and substitution reactions. For example, 4,5-Dibenzothienylthiazoles with leaving groups at the reactive 2-positions can undergo elimination to generate a condensed aromatic structure upon the addition of acid . The reactivity of these compounds can be influenced by the presence of substituents on the benzothiazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be explored through experimental and theoretical studies. Vibrational spectroscopy, such as FT-IR and Raman, along with computational methods, can be used to analyze the vibrational modes and molecular properties of these compounds . The synthesis and characterization of N-(carboxyethyl)-2-methylbenzothiazolium bromide, for example, provide insights into the structural properties and vibrational spectra of the compound . Additionally, the polarizability and hyperpolarizability of these molecules can be calculated to understand their nonlinear optical (NLO) activity .
Scientific Research Applications
Antitumor Activity
5-Bromo-2-methylbenzothiazole derivatives have been studied for their antitumor activities. A synthesis of 2-aminothiazole derivatives, including those containing bromo and methyl substitutions, demonstrated significant antitumor activity against human lung cancer and glioma cell lines, suggesting the potential of these compounds in cancer treatment (Li et al., 2016). Furthermore, benzothiazole derivatives have been synthesized and evaluated for their probable anticancer activity against various cancer cell lines, indicating the versatility of these compounds in developing new anticancer agents (Osmaniye et al., 2018).
Antimicrobial Properties
Compounds derived from 5-Bromo-2-methylbenzothiazole have shown promising antimicrobial activities. A study highlighted the synthesis and evaluation of antimicrobial activities of 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles against Gram-negative and Gram-positive bacterial strains, underlining the potential of these compounds in the development of new antimicrobial agents (Sanjeeva et al., 2021).
Thermochemical Analysis
Thermochemical studies involving 5-Bromo-2-methylbenzothiazole derivatives have been conducted to understand their energetic properties. An energetic study of 5-fluoro-2-methylbenzothiazole and its derivatives in condensed and gaseous states used calorimetric techniques and computational calculations, providing insights into the standard molar enthalpies of formation and vaporization, which are crucial for their application in various scientific fields (Silva et al., 2018).
properties
IUPAC Name |
5-bromo-2-methyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQKNZNXLBILDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70980481 | |
Record name | 5-Bromo-2-methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70980481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methylbenzothiazole | |
CAS RN |
63837-11-6 | |
Record name | 5-Bromo-2-methylbenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63837-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-methylbenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063837116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-2-methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70980481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-methylbenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.628 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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